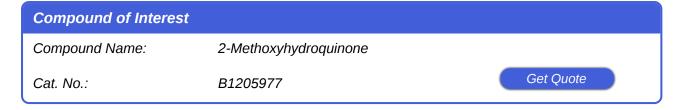


A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxyhydroquinone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyhydroquinone, also known as 2,5-dihydroxyanisole, is a phenolic organic compound with the chemical formula $C_7H_8O_3$.[1][2] It is structurally characterized by a benzene ring substituted with a methoxy group and two hydroxyl groups.[3] This compound serves as a versatile intermediate in organic synthesis and has garnered interest in the pharmaceutical and material science sectors for its biological activities and redox properties.[3][4] Notably, it is a precursor in the total synthesis of Geldanamycin, an Hsp90 inhibitor, and exhibits anti-inflammatory effects by reducing TNF- α -induced production of the chemokine CCL2.[4][5] This guide provides an in-depth overview of the core physicochemical properties of **2-Methoxyhydroquinone**, detailed experimental protocols for their determination, and visualizations of its key biological pathways and experimental workflows.

Physicochemical Properties

The fundamental physicochemical properties of **2-Methoxyhydroquinone** are summarized in the table below, providing a consolidated reference for laboratory and research applications.



Property	Value	Reference(s)
Molecular Formula	C7H8O3	[1][2]
Molecular Weight	140.14 g/mol	[6][7]
CAS Number	824-46-4	[6][8]
Appearance	Orange-brown to brown and gray crystalline powder and chunks.	[1][9]
Melting Point	88-91 °C	[1][6][9]
Boiling Point	180 °C at 24 mmHg; 311.3 °C at 760 mmHg	[1][2][8]
Density	1.27 g/cm ³	[4][8]
Flash Point	142.1 °C	[1][2]
Vapor Pressure	0.000311 mmHg at 25 °C	[1][2]
рКа	10.30 ± 0.18 (Predicted)	[1][9]
Refractive Index	1.579	[2][4]
Solubility	Water: Slightly soluble.[1][9] Methanol: Almost transparent solubility.[1][9] Ethanol: ~10 mg/mL.[10][11] DMSO: ~5 mg/mL.[10][11] Dimethylformamide (DMF): ~2 mg/mL.[10][11]	[1][9][10][11]

Biological Activity and Synthetic Utility

2-Methoxyhydroquinone is a key precursor in the multi-step synthesis of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90).[4][10] The synthesis involves a series of complex organic reactions to construct the macrocyclic ansamycin structure.



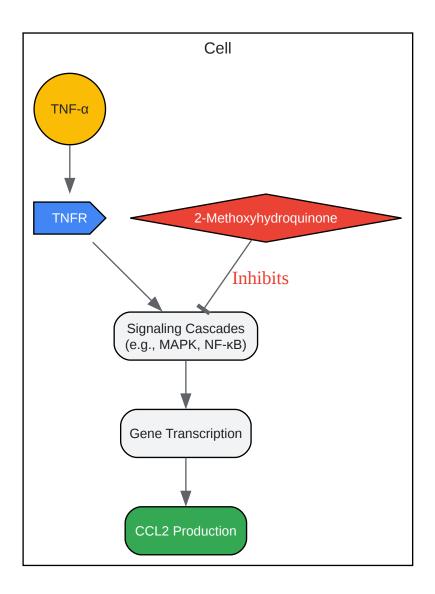


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Figure 1: Simplified synthetic pathway from 2-Methoxyhydroquinone to Geldanamycin.

In addition to its role in synthesis, **2-Methoxyhydroquinone** exhibits anti-inflammatory properties. It has been shown to reduce the production of Chemokine (C-C motif) ligand 2 (CCL2) induced by Tumor Necrosis Factor-alpha (TNF- α) in vitro, with an IC50 value of 64.3 μ M.[5] This inhibition is significant in the context of inflammatory diseases where CCL2 plays a role in recruiting monocytes. The signaling cascade initiated by TNF- α often involves the activation of transcription factors like NF- κ B and MAPK pathways, leading to the expression of inflammatory cytokines.





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Figure 2: Inhibition of TNF- α -induced CCL2 production by **2-Methoxyhydroquinone**.

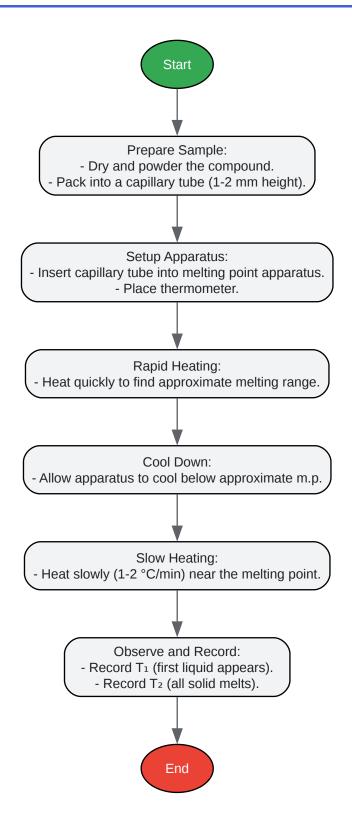
Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical properties of solid organic compounds like **2-Methoxyhydroquinone**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[1]





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Figure 3: Workflow for melting point determination.

Methodology:



- Sample Preparation: A small amount of dry, powdered **2-Methoxyhydroquinone** is packed into a capillary tube, which is sealed at one end, to a height of 1-2 mm.[1][12]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a thermometer.[1]
- Approximate Determination: A preliminary rapid heating is performed to quickly determine an approximate melting range.[1]
- Accurate Determination: The apparatus is cooled, and a fresh sample is heated slowly, at a
 rate of 1-2 °C per minute, as the temperature approaches the approximate melting point.[1]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[1]

Solubility Determination

Methodology:

- Preparation: A known mass (e.g., 25 mg) of 2-Methoxyhydroquinone is placed in a small test tube.[6]
- Solvent Addition: A measured volume (e.g., 0.75 mL) of the chosen solvent is added in small portions.[6]
- Mixing: After each addition, the test tube is vigorously shaken to facilitate dissolution.[6]
- Observation: The solubility is observed and categorized as soluble, partially soluble, or insoluble based on whether the solid dissolves completely.[13]
- Temperature Control: The temperature should be recorded and kept constant throughout the experiment, as solubility is temperature-dependent.[8]

Spectroscopic Analysis

Methodology:

Foundational & Exploratory



- Sample Preparation: Approximately 1-2 mg of finely ground **2-Methoxyhydroquinone** is mixed with 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.[11]
- Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.[11]
- Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a blank KBr pellet is typically run first for correction.[14]

Methodology:

- Sample Preparation: For ¹H NMR, 5-25 mg of 2-Methoxyhydroquinone is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[15][16]
- Filtration: If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution.[15]
- D₂O Shake (for -OH identification): To confirm the hydroxyl proton signals, a few drops of deuterium oxide (D₂O) can be added to the sample tube. After shaking, the -OH proton exchanges with deuterium, causing its peak to disappear from the spectrum.[17]
- Analysis: The NMR tube is placed in the spectrometer, and the spectrum is acquired.

Methodology:

- Sample Preparation: A dilute solution of **2-Methoxyhydroquinone** is prepared in a solvent that does not absorb in the same region as the analyte (e.g., methanol, ethanol).[18]
- Blank Measurement: The spectrophotometer is calibrated using a cuvette containing only the solvent (the "blank").[18]
- Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance spectrum is recorded over the desired wavelength range (typically 200-400 nm for aromatic compounds).[19]



Safety and Handling

2-Methoxyhydroquinone is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][20] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[20] It should be used in a well-ventilated area or under a fume hood. Avoid breathing dust.[1] In case of contact with skin or eyes, rinse immediately with plenty of water.[20]

This technical guide provides a foundational understanding of the physicochemical properties and relevant experimental considerations for **2-Methoxyhydroquinone**, intended to support its application in research and development.

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